1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
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Description
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is characterized by a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method for synthesizing 1,5-substituted pyrrolidin-2-ones involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one , is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through “pseudorotation.”
Biological Activity Profiling
The compound’s ability to be modified allows researchers to investigate the influence of steric factors on biological activity. This includes studying the structure-activity relationship (SAR) of compounds, where different stereoisomers and spatial orientations of substituents can lead to varied biological profiles due to different binding modes to enantioselective proteins .
Chemical Synthesis
As a heterocyclic building block, 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be used to synthesize a wide array of bioactive molecules. It can serve as a precursor for various synthetic strategies, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings .
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring allows for an increased three-dimensional coverage in molecular modeling, which is crucial for pharmacophore exploration. This aids in the design of new compounds with specific biological profiles, targeting a range of diseases and conditions .
Analytical Chemistry
In analytical chemistry, 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and reliability of analytical results .
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYHWFXQQVCID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511042 |
Source
|
Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
CAS RN |
69132-82-7 |
Source
|
Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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